molecular formula C14H15IN4O3S B10898780 4-iodo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

4-iodo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10898780
M. Wt: 446.27 g/mol
InChI Key: BZOONNYYFVADSV-UHFFFAOYSA-N
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Description

4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with an iodo group, a pyrrolidinylsulfonylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Attachment of the Pyrrolidinylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl ring followed by the attachment of the pyrrolidine group through nucleophilic substitution.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid or ester to the carboxamide group using reagents such as ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidine or phenyl ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodo group or the carboxamide group, leading to the formation of amines or alcohols.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~), and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate, primary or secondary amines, and alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and oxidized phenyl derivatives.

    Reduction: Amines, alcohols, and deiodinated products.

    Substitution: Thiolated, aminated, or alkylated derivatives.

Scientific Research Applications

4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a probe to investigate biological processes and molecular interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-IODO-N~3~-[4-(1-PIPERIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-IODO-N~3~-[4-(1-MORPHOLINYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a morpholine ring instead of a pyrrolidine ring.

    4-IODO-N~3~-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Features a pyrrolidinylcarbonyl group instead of a pyrrolidinylsulfonyl group.

Uniqueness

The uniqueness of 4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodo group allows for versatile chemical modifications, while the pyrrolidinylsulfonylphenyl group enhances its potential interactions with biological targets.

Properties

Molecular Formula

C14H15IN4O3S

Molecular Weight

446.27 g/mol

IUPAC Name

4-iodo-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H15IN4O3S/c15-12-9-16-18-13(12)14(20)17-10-3-5-11(6-4-10)23(21,22)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,16,18)(H,17,20)

InChI Key

BZOONNYYFVADSV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)I

Origin of Product

United States

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